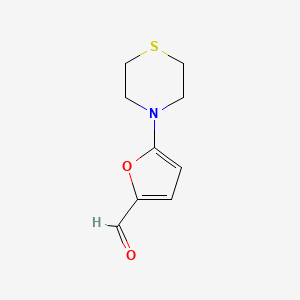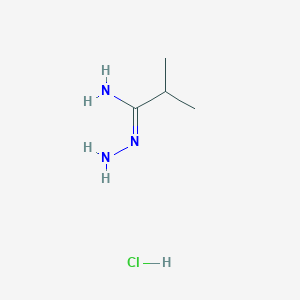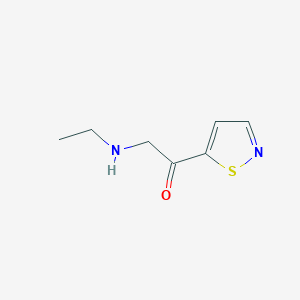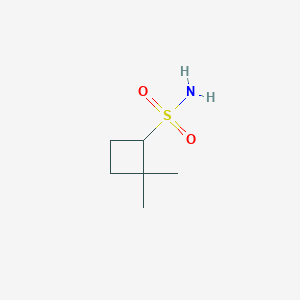![molecular formula C7H6ClN3O2S B13160518 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride: is a chemical compound with the molecular formula C₇H₆ClN₃O₂S.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves the chlorination of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture until the reaction is complete, as indicated by the cessation of gas evolution.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control. The purification steps may involve large-scale crystallization or continuous chromatography techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation Reactions: Performed in aqueous or mixed solvent systems under reflux conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Carboxylic Acid Derivatives: Formed by oxidation of the methyl group.
科学的研究の応用
Chemistry: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of sulfonamide and sulfonate ester derivatives, which are valuable intermediates in organic synthesis .
Biology and Medicine: The compound has been investigated for its potential as a pharmacophore in the design of kinase inhibitors. Its derivatives have shown promise in inhibiting specific kinases involved in cancer cell proliferation, making it a potential candidate for anticancer drug development .
Industry: In the materials science field, this compound is used in the synthesis of functionalized polymers and advanced materials. Its sulfonyl chloride group allows for easy attachment to polymer backbones, imparting unique properties to the resulting materials .
作用機序
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride and its derivatives involves the inhibition of specific molecular targets, such as kinases. The compound binds to the active site of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts key signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth .
類似化合物との比較
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison:
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine: This compound lacks the sulfonyl chloride group, making it less reactive in substitution reactions compared to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride .
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: The presence of a nitrile group instead of a sulfonyl chloride group alters its reactivity and potential applications. It is more commonly used in the synthesis of nitrile-containing heterocycles .
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chloro substituent at the 4-position, which affects its electronic properties and reactivity. It is often used as a precursor in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives .
Uniqueness: The presence of the sulfonyl chloride group in this compound imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions allows for the preparation of a wide range of functionalized derivatives, enhancing its utility in medicinal chemistry and materials science .
特性
分子式 |
C7H6ClN3O2S |
|---|---|
分子量 |
231.66 g/mol |
IUPAC名 |
7-methylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11-3-6(14(8,12)13)5-2-9-4-10-7(5)11/h2-4H,1H3 |
InChIキー |
UHNNEXUKRQIRCT-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CN=CN=C21)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)
![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)







![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)

![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)


